Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
Description
Properties
CAS No. |
918545-43-4 |
|---|---|
Molecular Formula |
C22H19O2P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
bis(naphthalen-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24) |
InChI Key |
GQSNJGCXMVHVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Phosphorus Compounds
One common method for synthesizing phosphinic acids is through the reaction of phosphorus trichloride with alcohols or phenols. This method can be summarized as follows:
Reagents : Phosphorus trichloride (PCl₃), naphthalenemethanol.
-
- Mix phosphorus trichloride with a suitable solvent (e.g., dichloromethane).
- Slowly add naphthalenemethanol to the mixture while stirring.
- Allow the reaction to proceed under reflux conditions.
- After completion, quench the reaction with water and extract the product using an organic solvent.
Phosphination Reactions
Phosphination can be employed to introduce phosphinic acid functionalities into organic frameworks:
Reagents : Bis(trimethylsilyl)phosphonite (BTSP), naphthyl derivatives.
-
- React BTSP with a naphthyl derivative under controlled conditions.
- The reaction typically proceeds via nucleophilic attack on the phosphorus center.
- Workup involves hydrolysis to yield the desired phosphinic acid.
Reduction of Phosphonic Acids
Phosphonic acids can be reduced to their corresponding phosphinic acids using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane:
Reagents : Phosphonic acid, LiAlH₄.
-
- Dissolve the phosphonic acid in an appropriate solvent (e.g., tetrahydrofuran).
- Add LiAlH₄ slowly while maintaining low temperatures.
- Allow the reaction to proceed until complete reduction is achieved.
- Quench the reaction and purify the product through distillation or chromatography.
The yields of these reactions can vary significantly based on several factors, including:
- Reaction conditions (temperature, time, solvent)
- Purity of starting materials
- Reaction scale
In general, yields can range from moderate (40-60%) for more complex procedures to high (>90%) for optimized conditions.
Recent studies have highlighted various approaches to optimize the synthesis of phosphinic acids:
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
Chiral Catalysts
Phosphinic acid derivatives have been utilized as catalysts in asymmetric synthesis. For instance, phosphonylated imidazolidinones incorporating phosphinic acid functionalities have shown promising results in asymmetric reactions such as the Diels-Alder reaction. These catalysts demonstrated high enantioselectivity and can be recycled multiple times without loss of activity, making them economically viable for industrial applications .
Table 1: Performance of Phosphonylated Imidazolidinone Catalysts
| Catalyst Type | Reaction Type | Enantioselectivity (%) | Recyclability (times) |
|---|---|---|---|
| Type IV | Diels-Alder | 95 | 3 |
| Type V | Friedel-Craft | 90 | 3 |
Medicinal Chemistry
Anticancer Activity
Research indicates that phosphinic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies on piperazine-linked naphthalimide derivatives have shown that these compounds can target cancer cells effectively while maintaining low toxicity towards normal cells. The incorporation of phosphinic acid enhances the bioactivity of these derivatives, leading to improved therapeutic profiles .
Table 2: Cytotoxicity of Naphthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Viability (%) at 1 µg/mL |
|---|---|---|---|
| SA1 | Breast Cancer | 0.5 | 95 |
| SA2 | Non-cancerous | >100 | 82 |
Materials Science
Surfactants and Emulsifiers
Phosphinic acid derivatives are being explored for their surfactant properties. Their high polarity allows them to stabilize colloidal solutions and form emulsions effectively. This property is particularly useful in the formulation of pharmaceuticals and cosmetics where stability is crucial .
Table 3: Properties of Phosphinic Acid-based Surfactants
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 30 |
| Emulsion Stability | High |
| Critical Micelle Concentration (CMC) | Low |
Case Study 1: Asymmetric Synthesis Using Phosphinic Acid Catalysts
A study conducted by researchers synthesized a series of phosphonylated imidazolidinones and tested their efficacy in asymmetric Diels-Alder reactions. The results indicated that these catalysts not only improved yields but also enhanced enantioselectivity significantly compared to traditional catalysts .
Case Study 2: Anticancer Activity Assessment
In a recent investigation, piperazine-linked naphthalimide derivatives containing phosphinic acid were evaluated for their anticancer properties against breast cancer cell lines. The results showed that these compounds exhibited potent cytotoxicity while sparing non-cancerous cells, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: Contains three ionizable hydrogen atoms and is widely used in various applications.
Phosphonic acid: Contains two ionizable hydrogen atoms and is known for its use in agriculture and industry.
Phosphinic acid: Contains one ionizable hydrogen atom and is similar in structure to phosphinic acid, P,P-bis(1-naphthalenylmethyl)-.
Uniqueness
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .
Biological Activity
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of Phosphinic Acid, P,P-bis(1-naphthalenylmethyl)-
- IUPAC Name: Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
- Molecular Formula: C18H17O2P
- CAS Number: 109562189
Biological Activities
Phosphinic acid derivatives have been studied for various biological activities, including:
- Anticancer Activity: Research indicates that phosphinic acids can exhibit cytotoxic effects against different cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties: Some studies suggest that phosphinic acid derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi. This property may be attributed to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects: Preliminary studies indicate that phosphinic acids may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms by which phosphinic acid, P,P-bis(1-naphthalenylmethyl)- exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: There is potential for this phosphinic acid to interact with cellular receptors, modulating signaling pathways that lead to reduced cell proliferation or inflammation.
Case Studies
-
Cytotoxicity in Cancer Cells:
- A study evaluated the cytotoxic effects of phosphinic acid derivatives on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
-
Antimicrobial Activity:
- In vitro tests against Staphylococcus aureus showed that phosphinic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising potential as an antimicrobial agent.
-
Anti-inflammatory Effects:
- A recent study assessed the impact of phosphinic acid on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a reduction in TNF-alpha production by 40% at a concentration of 25 µM.
Data Tables
| Biological Activity | Test Organism/Cell Line | Observed Effect | Concentration |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | Reduced viability | >10 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 32 µg/mL |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha | 25 µM |
Q & A
Q. What are the key synthetic challenges and purification strategies for Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-?
The synthesis of this compound involves multi-step routes, including hydrogenation and N-debenzylation of intermediates, as seen in analogous phosphinic acid derivatives. Challenges include solubility issues during purification, particularly with N-monobenzylated intermediates precipitating in common solvents. To address this, alternative solvents or derivatization (e.g., silylation) may improve solubility. Post-synthetic purification often employs column chromatography or recrystallization, with careful monitoring via TLC and NMR to confirm intermediate stability .
Q. How is the structural integrity of Phosphinic acid derivatives validated in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly for verifying the presence of naphthalenylmethyl groups and phosphinic acid moieties. X-ray crystallography is used for absolute structural determination, as demonstrated in related phosphinic amide compounds. Key parameters include orthorhombic crystal systems (e.g., P222 space group) and atomic displacement values to assess thermal motion in the lattice .
Advanced Research Questions
Q. What methodologies are used to evaluate the inhibitory kinetics of Phosphinic acid derivatives against bacterial ureases?
Competitive inhibition assays with purified enzymes (e.g., Sporosarcina pasteurii urease) are employed to determine inhibition constants (K). For example, bis(aminomethyl)phosphinic acid derivatives exhibit K values in the nanomolar range, measured via spectrophotometric monitoring of urea hydrolysis. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can further characterize binding thermodynamics and stoichiometry. Competitive binding is confirmed by structural studies showing interactions between the phosphinate group and nickel ions in the enzyme active site .
Q. How can crystallographic data resolve conformational flexibility in Phosphinic acid derivatives?
High-resolution X-ray diffraction (e.g., λ = 0.71073 Å, 100 K data collection) reveals bond angles and torsion angles critical for understanding molecular rigidity. For instance, the C–P–O bond angles (~110°) and packing interactions (e.g., herringbone motifs) in related compounds highlight steric effects from naphthalenyl groups. Atomic displacement parameters (ADPs) quantify thermal motion, aiding in distinguishing static disorder from dynamic flexibility .
Q. What computational approaches complement experimental studies of Phosphinic acid derivative reactivity?
Density Functional Theory (DFT) calculations model electronic properties, such as the electron-withdrawing effects of the phosphinic acid group on adjacent substituents. Molecular docking simulations predict binding poses in enzyme active sites, validated by crystallographic data. Solubility and partition coefficients (LogP) are estimated via cheminformatics tools to guide derivatization strategies (e.g., esterification for enhanced bioavailability) .
Methodological Considerations
Q. How are solubility limitations addressed in biological assays involving Phosphinic acid derivatives?
Derivatization (e.g., ethyl ester formation) improves lipophilicity, as seen in analogues with enhanced membrane permeability. Co-solvents like DMSO or cyclodextrin-based carriers are used in in vitro assays. For in vivo studies, pro-drug strategies or nanoparticle encapsulation may mitigate poor aqueous solubility .
Q. What spectroscopic techniques are essential for characterizing reaction intermediates?
P NMR tracks phosphorus-centered reactivity, distinguishing phosphinic acid intermediates from oxidized byproducts. High-resolution mass spectrometry (HRMS) confirms molecular weights, while IR spectroscopy identifies functional groups (e.g., P–O stretches at ~1200 cm) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported inhibitory potencies of Phosphinic acid derivatives?
Variability in K values may arise from differences in enzyme sources (e.g., bacterial vs. mammalian ureases) or assay conditions (pH, temperature). Cross-validation using orthogonal methods (e.g., ITC vs. SPR) and strict adherence to standardized protocols (e.g., IC50 vs. K determination) can clarify inconsistencies. Structural analogs with resolved crystal structures provide benchmarks for activity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
